10-Undecenamide, N,N-bis(2-hydroxyethyl)-

CAS No.: 60239-68-1

Cat. No.: VC3875309

Molecular Formula: C15H29NO3

Molecular Weight: 271.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60239-68-1 |

|---|---|

| Molecular Formula | C15H29NO3 |

| Molecular Weight | 271.4 g/mol |

| IUPAC Name | N,N-bis(2-hydroxyethyl)undec-10-enamide |

| Standard InChI | InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-8-9-10-15(19)16(11-13-17)12-14-18/h2,17-18H,1,3-14H2 |

| Standard InChI Key | NGENVFQAIKEQNS-UHFFFAOYSA-N |

| SMILES | C=CCCCCCCCCC(=O)N(CCO)CCO |

| Canonical SMILES | C=CCCCCCCCCC(=O)N(CCO)CCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

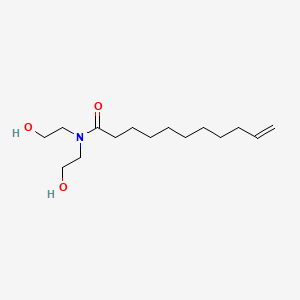

The compound features an 11-carbon unsaturated backbone with a terminal double bond (10-undecenamide) and two 2-hydroxyethyl groups attached to the amide nitrogen. The IUPAC name, N,N-bis(2-hydroxyethyl)undec-10-enamide, reflects this configuration . Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 60239-68-1 | |

| Molecular Formula | ||

| Molecular Weight | 271.4 g/mol | |

| SMILES Notation | C=CCCCCCCCCC(=O)N(CCO)CCO | |

| InChIKey | NGENVFQAIKEQNS-UHFFFAOYSA-N |

The unsaturated C10–C11 bond introduces geometric isomerism, though the trans (E) configuration is most common in synthetic preparations .

Spectroscopic Signatures

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at:

Nuclear magnetic resonance (NMR) data () further confirm the structure:

Synthesis and Industrial Production

Reaction Pathways

The primary synthesis route involves the condensation of undecylenic acid (10-undecenoic acid) with diethanolamine (DEA) under catalytic conditions :

This exothermic reaction typically employs acid catalysts (e.g., p-toluenesulfonic acid) at 120–150°C, yielding >85% purity before purification .

Purification Strategies

Reverse-phase high-performance liquid chromatography (RP-HPLC) with acetonitrile/water/phosphoric acid mobile phases achieves >99% purity for research-grade material . Preparative-scale separations use C18 columns (5 µm, 250 × 4.6 mm) with gradient elution .

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value | Method | Source |

|---|---|---|---|

| Density | 1.002 ± 0.06 g/cm | Predicted | |

| Boiling Point | 440.4 ± 40.0°C | Predicted | |

| Water Solubility (25°C) | 5.3 g/L | Experimental | |

| LogP | 3.33 | Calculated | |

| Vapor Pressure (25°C) | <0.1 Pa | Predicted |

The compound’s amphiphilicity enables micelle formation at critical micelle concentrations (CMC) of ~0.1 mM in aqueous solutions .

Stability Considerations

-

Thermal Stability: Decomposes above 200°C via Hoffman elimination, releasing ethylene oxide and forming unsaturated nitriles .

-

Photostability: The conjugated diene system undergoes [2+2] cycloaddition under UV light (λ < 300 nm), necessitating dark storage .

Functional Applications

Surfactant Formulations

As a nonionic surfactant, 10-Undecenamide, N,N-bis(2-hydroxyethyl)- reduces surface tension to 28–32 mN/m at 1% w/v . Key uses include:

-

Emulsification: Stabilizes oil-in-water emulsions in cosmetic creams ,

-

Detergency: Enhances lipid removal in industrial cleansers ,

-

Drug Delivery: Forms 50–100 nm micelles for hydrophobic drug encapsulation .

Polymer Chemistry

The terminal double bond participates in radical polymerization, enabling the synthesis of:

-

Hydrogels: Crosslinked with acrylamide monomers for biomedical scaffolds ,

-

Copolymers: Chain-extended with styrene or methyl methacrylate for tailored hydrophobicity .

Analytical Methodologies

Chromatographic Analysis

RP-HPLC conditions for quantification :

| Parameter | Value |

|---|---|

| Column | Newcrom R1 (150 × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:HO:HPO (60:40:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time | 6.8 ± 0.2 min |

For mass spectrometry, electrospray ionization (ESI+) detects the [M+H] ion at m/z 272.2 .

Comparative Analysis with Structural Analogs

N,N-Bis(2-hydroxyethyl)dodecanamide (CAS 120-40-1)

This saturated analog lacks the C10–C11 double bond, resulting in:

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume